(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid
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Overview
Description
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Coupling Reagents: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amine.
Coupling Reactions: The major products are peptides or amide-linked compounds.
Scientific Research Applications
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a dimethylamino group. This combination allows for selective reactions and applications in peptide synthesis and other areas of organic chemistry.
Properties
Molecular Formula |
C13H26N2O4 |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-9-7-6-8-10(11(16)17)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
YSGAMWCUFJBECL-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
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